molecular formula C6H14ClNO5 B7987256 [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride

Cat. No.: B7987256
M. Wt: 215.63 g/mol
InChI Key: GHQIWWAEPCTDEU-BMZZJELJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride is a chemical compound with significant importance in various scientific fields It is a derivative of glucose, where the hydroxyl groups are replaced by azanium and chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride typically involves the following steps:

    Starting Material: The synthesis begins with glucose, a common monosaccharide.

    Functional Group Transformation: The hydroxyl groups on the glucose molecule are converted into azanium groups through a series of chemical reactions. This often involves the use of reagents such as ammonia or amines under controlled conditions.

    Chloride Addition: The final step involves the introduction of chloride ions to form the desired compound. This can be achieved by reacting the intermediate product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azanium group back to the original hydroxyl group.

    Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride involves its interaction with specific molecular targets. The azanium group can form hydrogen bonds with various biomolecules, influencing their structure and function. The chloride ion can also participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound is structurally similar but lacks the azanium and chloride groups.

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid: Another analog with a carboxylic acid group instead of the azanium group.

Uniqueness

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form hydrogen bonds and ionic interactions makes it a valuable compound for various applications.

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIWWAEPCTDEU-BMZZJELJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.